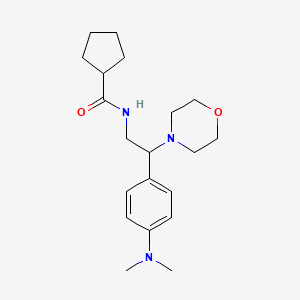
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)cyclopentanecarboxamide, also known as DMCM, is a synthetic compound that belongs to the class of benzodiazepines. It is widely used in scientific research to study the mechanism of action and physiological effects of benzodiazepines.
Aplicaciones Científicas De Investigación
Beta-Adrenoceptor Stimulant Properties
Research has identified compounds with structures similar to "N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)cyclopentanecarboxamide" as potential beta-adrenoceptor stimulants. These compounds have shown selectivity for the heart relative to blood vessels, making them of interest in the development of cardiac stimulants. One specific compound, ICI 118587, was highlighted for its high cardioselectivity and partial agonist properties, underlining the potential of such structures in clinical evaluation for cardiac stimulation (Barlow, Main, & Snow, 1981).
DNA-Intercalating Antitumor Agents
Further research into phenyl-substituted derivatives of "N-(2-(dimethylamino)ethyl)-2-phenylquinoline-8-carboxamide" revealed their potential as "minimal" DNA-intercalating agents with solid tumor activity. This work emphasizes the significance of the compound's structure in binding to DNA, potentially offering a pathway to developing new antitumor agents with lower DNA association constants for more targeted therapeutic effects (Atwell, Baguley, & Denny, 1989).
Synthesis and Electrochemical Studies
The incorporation of the morpholine group in certain compounds, including structures similar to "this compound," has been explored for the synthesis and electrochemical investigation of metal complexes. These studies contribute to the understanding of the compound's electrochemical properties and its potential applications in material science and catalysis (Kilic, Taş, Gümgüm, & Yilmaz, 2006).
Biological Activity and Molecular Interactions
Research into derivatives of "this compound" has demonstrated their biological activity, including anti-inflammatory and antimicrobial effects. This underlines the broader biological applications of the compound, suggesting its utility in developing therapeutic agents with specific anti-inflammatory and antimicrobial properties (Ahmed, 2017).
Mecanismo De Acción
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Once the targets are identified, it would be possible to map the compound’s effects onto specific biochemical pathways .
Pharmacokinetics
Predictive models based on the compound’s structure could provide some insights, but experimental data would be needed for a comprehensive understanding .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets .
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-22(2)18-9-7-16(8-10-18)19(23-11-13-25-14-12-23)15-21-20(24)17-5-3-4-6-17/h7-10,17,19H,3-6,11-15H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAYHDOFUAMUQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2CCCC2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2410458.png)
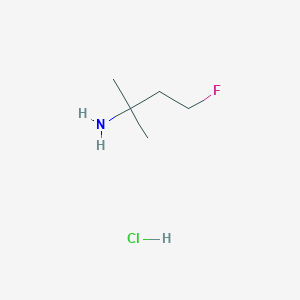
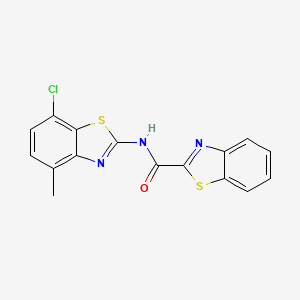
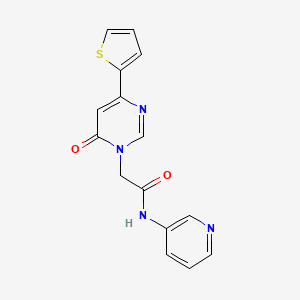
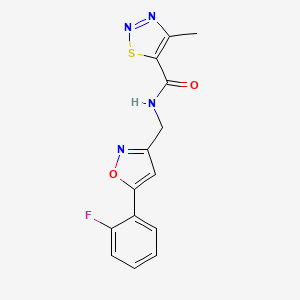
![N-(2-cyclohex-1-en-1-ylethyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2410466.png)
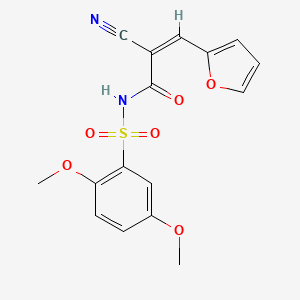
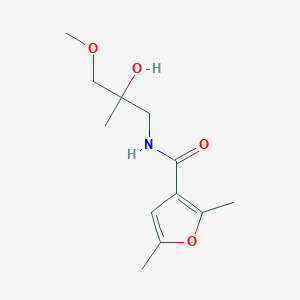
methanone](/img/structure/B2410470.png)
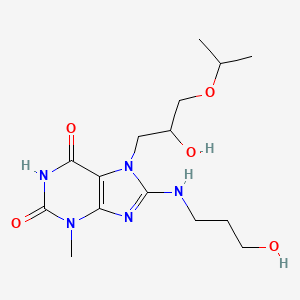
![(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2410474.png)
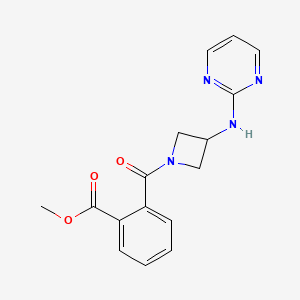
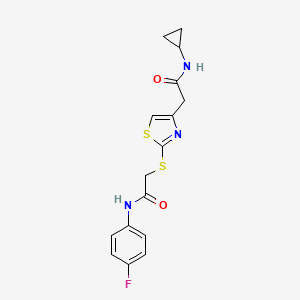
![1-[2-[(4-Methylphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2410481.png)